3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one
Description
Properties
IUPAC Name |
3-[(E)-C-methyl-N-(1H-1,2,4-triazol-5-yl)carbonimidoyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5(6-2-3-14-7(6)13)11-8-9-4-10-12-8/h4,6H,2-3H2,1H3,(H,9,10,12)/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWHMSOYMXRBHU-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=NC=NN1)C2CCOC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\C1=NC=NN1)/C2CCOC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts in an aqueous medium to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups to the triazole ring .
Scientific Research Applications
3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has potential as a biochemical probe due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Triazole Derivatives
Key Observations :
- Lactone vs. Carboxamide/Pyridine Cores: The γ-lactone in the target compound may confer distinct metabolic stability compared to carboxamide or pyridine-based analogs.
- Substituent Effects : The absence of bulky substituents (e.g., trifluoromethylphenyl in Enantiomer 96) in the target compound suggests reduced steric hindrance, possibly enhancing binding to enzymatic pockets. However, rodenticidal triazole derivatives with pyridine or difluoromethyl groups (Compound 3) exhibit higher potency (lower LD₅₀), indicating that electron-withdrawing substituents enhance bioactivity .
Key Observations :
- Stereochemical Control : Enantiomers 96 and 97 demonstrate the importance of chiral resolution via SFC, achieving >99% purity . For the target compound, similar stereochemical precision would be critical, though its synthesis challenges remain undocumented.
- Yield Optimization : Low yields (32–36%) for Enantiomers 96/101 () highlight common difficulties in triazole derivative synthesis, likely due to competing side reactions during imine formation or cyclopropane functionalization.
Key Observations :
- Toxicity Mechanisms : Triazole derivatives like Compound 3 induce hepatic and renal damage, evidenced by elevated ALT/AST and histological changes . The target compound’s imine group may similarly interact with hepatic enzymes, though its safety profile remains uncharacterized.
- Efficacy vs. Toxicity Trade-off : Compound 3’s higher potency (lower LD₅₀) correlates with superior field efficacy (68.4% reduction), suggesting that structural modifications enhancing bioactivity also increase toxicity risks .
Biological Activity
3-[(1E)-1-[(1H-1,2,4-triazol-3-yl)imino]ethyl]oxolan-2-one is a compound characterized by its unique structural features, including a triazole ring and an oxolan-2-one moiety. These structural characteristics suggest potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on existing literature, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H10N4O2 |
| Molecular Weight | 182.19 g/mol |
| CAS Number | 74258-03-0 |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It can alter cellular signaling pathways, affecting cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound has been evaluated for its antibacterial activity against various strains.
Case Study: Antibacterial Evaluation
A study measured the Minimum Inhibitory Concentration (MIC) of this compound against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhimurium | 128 |
These results suggest moderate antibacterial activity, particularly against Staphylococcus aureus.
Anticancer Activity
The potential anticancer properties of triazole-containing compounds have been explored in various studies. The compound may exert cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.
Research Findings
In vitro studies have shown that derivatives similar to this compound exhibit:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
These findings indicate that the compound has promising anticancer activity worthy of further investigation.
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of this compound, it is essential to compare it with similar compounds:
Comparison Table
| Compound Name | Structure Type | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| 3-(4-(Triazolyl)methyl)-5-methylisothiazole | Triazole derivative | 16 | 12 |
| 4-(Triazolyl)benzoic acid | Triazole derivative | 20 | 25 |
| 3-[(1E)-1-[triazolyl imino]ethyl]oxolan | Current compound | 32 | 15 |
The comparative analysis indicates that while the current compound exhibits moderate antibacterial properties, it shows promising anticancer activity comparable to other triazole derivatives.
Q & A
Q. Advanced Research Focus
- Accelerated stability testing : Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS/MS over 24–72 hours .
- DFT-based hydrolysis studies : Model the lactone ring’s susceptibility to nucleophilic attack by water, calculating activation energies for hydrolysis pathways .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect oxidation or conjugation products in hepatic microsome assays .
How can researchers address challenges in characterizing the tautomeric forms of the 1H-1,2,4-triazole moiety in this compound?
Advanced Research Focus
Triazole tautomerism (1H vs. 2H forms) affects reactivity and binding. Methods include:
- Variable-temperature NMR : Observe proton shifts to identify tautomeric equilibria (e.g., coalescence temperatures).
- X-ray crystallography : Resolve tautomeric states in solid-state structures .
- IR spectroscopy : Detect N-H stretches (~3400 cm⁻¹) for 1H tautomers vs. C-H stretches for 2H forms .
What methodologies are critical for evaluating the compound’s potential as a kinase inhibitor in cancer research?
Q. Advanced Research Focus
- Kinase profiling panels : Test inhibition against a panel of 50–100 kinases at 1 µM to identify selectivity .
- Cellular assays : Measure IC50 values in proliferation assays (e.g., MTT) using cancer cell lines.
- Computational docking : Screen against kinase ATP-binding pockets using Glide or AutoDock Vina , prioritizing targets with high docking scores and conserved hinge-region interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
